8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine derivative characterized by a 1,3-dimethylxanthine core substituted at the 7- and 8-positions. The 7-position features a 3-hydroxypropyl chain, while the 8-position is modified with a piperazine moiety bearing a 3-chlorophenyl group. Such substitutions are designed to modulate adenosine receptor affinity, pharmacokinetic properties, and solubility . Purine derivatives are widely studied for their cardiovascular, antiarrhythmic, and kinase-inhibitory activities, with structural variations at the 7- and 8-positions significantly influencing biological activity .
Properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(7-4-12-29)17(23-19)14-26-8-10-27(11-9-26)16-6-3-5-15(22)13-16/h3,5-6,13,29H,4,7-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWKUWYGUHYCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors
Mode of Action
The presence of a piperazine ring and a chlorophenyl group might contribute to its binding affinity.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
The compound might be metabolized by various enzymes in the body and excreted through the kidneys.
Biological Activity
The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that features a purine core with various functional groups. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its interactions with neurotransmitter systems and its enzyme inhibition capabilities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 493.01 g/mol. The structural uniqueness arises from its specific substitution patterns, particularly the presence of the piperazine moiety and the chlorophenyl group, which influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H29ClN6O2 |
| Molecular Weight | 493.01 g/mol |
| IUPAC Name | This compound |
| CAS Number | 851939-27-0 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Serotonin and Dopamine Receptors : The piperazine moiety is known to interact with serotonin (5-HT) and dopamine receptors, which can modulate neurotransmitter activity in the central nervous system. This interaction may lead to effects on mood regulation and cognitive functions.
- Enzyme Inhibition : The purine core can inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating intracellular levels of cyclic nucleotides.
Biological Activity Studies
Recent studies have evaluated the biological activities of similar compounds bearing piperazine and purine moieties. Here are some findings relevant to the biological activity of this compound:
- Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Research has shown that derivatives containing piperazine exhibit significant inhibitory effects on acetylcholinesterase (AChE) and urease . This suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
- Anticancer Properties : Some studies indicate that piperazine-containing compounds exhibit anticancer properties by inhibiting tumor cell proliferation . The mechanism may involve apoptosis induction or cell cycle arrest.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that these compounds significantly reduced depressive behaviors in forced swim tests (FST), suggesting potential therapeutic applications for mood disorders.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar purine derivatives against oxidative stress-induced neuronal damage. The tested compounds exhibited protective effects on neuronal cells, indicating their potential as neuroprotective agents.
Comparison with Similar Compounds
Structural and Functional Analogues
8-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
- Key Difference : The 7-substituent is a 3-methylbutyl chain instead of a 3-hydroxypropyl group.
- However, the absence of a hydroxyl group reduces hydrogen-bonding capacity, which may lower affinity for polar targets like adenosine receptors .
2.2 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Key Difference: The 8-piperazinylmethyl group is replaced with a phenoxyethyl-piperazine moiety.
- Impact: This substitution increases α1-adrenoreceptor affinity (Ki = 0.225–1.400 μM) and confers prophylactic antiarrhythmic activity (LD50/ED50 = 54.9) in rodent models .
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Key Difference : The 3-chlorophenyl group is replaced with an ethyl group on the piperazine ring, and the 7-substituent is a 3-phenylpropyl chain.
8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
- Key Difference : The 7-position incorporates a thiadiazole sulfanyl group.
- Impact : The thiadiazole moiety introduces sulfur-based hydrogen bonding and π-stacking interactions, which may enhance selectivity for kinase targets like IRAK-4 (IC50 < 100 nM) .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (silica gel, UV detection).
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- For improved yields (>70%), employ coupling agents like TBTU or HOBt in peptide bond-forming steps .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer:
Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. To resolve these:
Variable Temperature NMR : Perform ¹H/¹³C NMR at 25°C and −40°C to identify tautomeric forms (e.g., keto-enol equilibria) .
2D NMR Techniques : Use HSQC and HMBC to confirm connectivity, particularly for overlapping signals in the piperazine (δ 2.5–3.5 ppm) and purine (δ 7.5–8.5 ppm) regions .
High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical calculations (e.g., [M+H]⁺ for C₂₁H₂₆ClN₇O₃: 484.1865) to validate molecular integrity .
Case Example :
In , ¹³C NMR confirmed the purine carbonyl at δ 155–160 ppm, resolving ambiguity with triazole derivatives.
Basic: What in vitro assays are suitable for evaluating this compound’s biological activity?
Methodological Answer:
TRPC Channel Modulation : Use patch-clamp electrophysiology in HEK293 cells transfected with TRPC5 to assess activation/inhibition (EC₅₀/IC₅₀) .
Enzyme Inhibition Assays : Test PDE (phosphodiesterase) or kinase inhibition via fluorescence polarization (e.g., ADP-Glo™ Kinase Assay) .
Cytotoxicity Screening : Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination at 48–72 hours .
Q. Key Controls :
- Include reference inhibitors (e.g., AM237 for TRPC5) .
- Validate solubility in assay buffers (DMSO ≤0.1% v/v) to avoid false negatives .
Advanced: How can in silico modeling predict SAR (Structure-Activity Relationships) for analogs of this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., TRPC5 or PDE4). Focus on hydrogen bonding with purine C6=O and π-π stacking with the 3-chlorophenyl group .
QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate against experimental IC₅₀ values from and .
ADMET Prediction : SwissADME predicts bioavailability (Rule of 5 compliance) and BBB permeability. Compare with experimental logP (e.g., 2.8–3.2) from HPLC retention times .
Case Study :
In , replacing the 3-hydroxypropyl group with a methylbutyl chain increased logP from 2.1 to 3.5, correlating with improved membrane permeability.
Basic: What analytical techniques confirm the purity and stability of this compound under storage?
Methodological Answer:
HPLC-PDA : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) mobile phase. Purity >95% is indicated by a single peak at 254 nm .
Stability Studies : Store lyophilized powder at −20°C under argon. Monitor degradation via:
Q. Critical Parameters :
- Avoid aqueous solutions at pH >8.0 to prevent hydrolysis of the purine-dione core .
Advanced: How can conflicting pharmacological data (e.g., agonist vs. antagonist activity) be reconciled?
Methodological Answer:
Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. CHO may show differential receptor expression) .
- Control for intracellular calcium levels in TRPC5 assays, as hydroxypropyl side chains may chelate Ca²⁺ .
Metabolite Screening : Incubate the compound with liver microsomes (human/rat) to identify active metabolites via LC-MS/MS .
Orthogonal Assays : Validate TRPC5 activation using FLIPR calcium flux assays alongside patch-clamp data .
Example :
In , AM237 showed TRPC5 agonism, but structural analogs with a 3-chlorophenyl group exhibited partial antagonism due to steric hindrance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
